molecular formula C21H25ClN2O3 B5648335 (3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5648335
M. Wt: 388.9 g/mol
InChI Key: DLOWNFAGILUXSW-SFTDATJTSA-N
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Description

Synthesis Analysis

The synthesis of compounds akin to "(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol" involves intricate methodologies that incorporate various chemical reactions to achieve the desired molecular structure. Notably, the use of propargylic alcohols as a foundational element in the construction of complex molecules is a pivotal strategy. These alcohols offer unique reactivities that diverge significantly from simpler alcohols or alkynes, enabling the development of novel synthetic routes for the production of polycyclic systems, including heterocycles essential in medicinal chemistry and drug discovery (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The analysis of molecular structures similar to "(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol" reveals intricate details about their chemical constitution and potential functionalities. The study of heterocyclic compounds, particularly those incorporating elements such as nitrogen and oxygen within their rings, is crucial. These compounds play a significant role across various biochemical processes and have garnered interest due to their extensive biological activities. Their structural analysis is essential for understanding their chemical behavior and potential applications in diverse fields, including pharmaceuticals (Saganuwan, 2017).

Chemical Reactions and Properties

The compound participates in a range of chemical reactions that underscore its versatile chemical properties. For instance, the process of monofluoromethylation of N-heterocyclic compounds highlights the adaptability of similar molecules in undergoing chemical transformations that significantly alter their properties. These reactions not only expand the functional scope of the compounds but also play a pivotal role in enhancing their utility in synthetic medicinal chemistry. The inclusion of fluorine atoms through monofluoromethylation can markedly improve a molecule's activity, chemical or biostability, and pharmacokinetic properties, demonstrating the compound's extensive chemical versatility (Moskalik, 2023).

properties

IUPAC Name

(3S,4S)-1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-17-4-6-18(7-5-17)27-19-3-1-2-16(12-19)13-23-14-20(21(25)15-23)24-8-10-26-11-9-24/h1-7,12,20-21,25H,8-11,13-15H2/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOWNFAGILUXSW-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol

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